Ethyl 4-chloro-6-cyclopropylpicolinate

Analytical Chemistry Quality Control Medicinal Chemistry

Ethyl 4-chloro-6-cyclopropylpicolinate (CAS 2107747-28-2) is a heterocyclic building block of the picolinate ester class, distinguished by a pyridine core bearing a 4-chloro substituent and a 6-cyclopropyl group. With a molecular formula of C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol, this compound serves as an intermediate in medicinal chemistry and agrochemical research programs requiring a functionalized pyridine scaffold that combines the steric and electronic features of a cyclopropyl ring with a chlorine handle for further derivatization.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
Cat. No. B12818081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-cyclopropylpicolinate
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=N1)C2CC2)Cl
InChIInChI=1S/C11H12ClNO2/c1-2-15-11(14)10-6-8(12)5-9(13-10)7-3-4-7/h5-7H,2-4H2,1H3
InChIKeyQLFNHPAYQLRKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-6-cyclopropylpicolinate: Core Structural and Physicochemical Profile for Research Procurement


Ethyl 4-chloro-6-cyclopropylpicolinate (CAS 2107747-28-2) is a heterocyclic building block of the picolinate ester class, distinguished by a pyridine core bearing a 4-chloro substituent and a 6-cyclopropyl group . With a molecular formula of C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol, this compound serves as an intermediate in medicinal chemistry and agrochemical research programs requiring a functionalized pyridine scaffold that combines the steric and electronic features of a cyclopropyl ring with a chlorine handle for further derivatization .

Procurement Risk: Why In-Class Picolinate Esters Cannot Substitute for Ethyl 4-chloro-6-cyclopropylpicolinate


This compound occupies a distinct chemical space among picolinate esters due to the simultaneous presence of a 4-chloro substituent, a 6-cyclopropyl ring, and an ethyl ester. Replacement with the non-chlorinated analog Ethyl 6-cyclopropylpicolinate eliminates the chlorine handle required for key cross-coupling or nucleophilic aromatic substitution reactions, fundamentally altering downstream synthetic routes . Substitution with Ethyl 4-chloro-6-methylpicolinate replaces the strained cyclopropyl ring with a methyl group, reducing molecular weight (199.63 vs. 225.67 g/mol) and significantly altering lipophilicity, as evidenced by a measured LogP of approximately 2.04 for the methyl analog, which would be expected to be lower than for the cyclopropyl-bearing target compound . Such changes in physicochemical properties directly impact membrane permeability and pharmacokinetic profiles, rendering simple within-class substitution unreliable without re-optimization of entire synthetic or biological workflows.

Quantitative Differentiation Guide: Ethyl 4-chloro-6-cyclopropylpicolinate vs. Closest Analogs


Molecular Weight Differentiation for Purity and Identity Verification

The molecular weight of Ethyl 4-chloro-6-cyclopropylpicolinate (225.67 g/mol) provides a clear mass distinction from its closest analogs. The non-chlorinated analog Ethyl 6-cyclopropylpicolinate has a molecular weight of 191.23 g/mol, a difference of 34.44 g/mol , while the methyl ester variant Methyl 4-chloro-6-cyclopropylpicolinate has a molecular weight of 211.64 g/mol, differing by 14.03 g/mol . The brominated analog, Ethyl 4-bromo-6-cyclopropylpicolinate, has a molecular weight of 270.12 g/mol, a difference of 44.45 g/mol . These mass differences, readily detectable by LC-MS or GC-MS, make unambiguous identity confirmation and purity assessment possible during procurement and quality control processes, preventing misidentification errors common with closely related building blocks.

Analytical Chemistry Quality Control Medicinal Chemistry

LogP Differentiation: Lipophilicity Advantage Driven by Cyclopropyl Substituent

The cyclopropyl substituent at the 6-position imparts significantly increased lipophilicity compared to the corresponding 6-methyl analog. While a directly measured LogP for Ethyl 4-chloro-6-cyclopropylpicolinate is not publicly available at this time, the 6-methyl analog Ethyl 4-chloro-6-methylpicolinate has a measured LogP of 2.04 . Based on established quantitative structure-property relationships (QSPR), the replacement of a methyl group (-CH₃) with a cyclopropyl ring (-C₃H₅) typically increases LogP by approximately 0.8–1.2 log units due to the greater hydrophobic surface area of the cyclopropane ring. Therefore, the target compound is estimated to have a LogP in the range of 2.8–3.2, representing a substantially higher lipophilicity that would influence membrane permeability, protein binding, and metabolic stability relative to the methyl analog.

Physicochemical Properties Drug Design ADME

Halogen Reactivity Differentiation: Chlorine vs. Bromine in Cross-Coupling Applications

The 4-chloro substituent confers distinct reactivity compared to the 4-bromo analog. While ethyl 4-bromo-6-cyclopropylpicolinate (MW 270.12 g/mol) is more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings due to the weaker C-Br bond, the 4-chloro compound (MW 225.67 g/mol) offers greater stability under basic and nucleophilic conditions, enabling chemoselective transformations where the chlorine is retained until a later synthetic stage . For example, the brominated analog's higher reactivity often leads to undesired side reactions during amidation or hydrolysis steps, whereas the chloro derivative can withstand such conditions. This enables the target compound to serve as a more robust intermediate in multi-step syntheses where selective functionalization of other positions (e.g., ester hydrolysis or cyclopropane ring modification) is required prior to chlorine displacement .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Ester Hydrolysis and Derivatization: Ethyl Ester vs. Methyl Ester Reactivity and Yield

The ethyl ester of the target compound provides a favorable balance of reactivity and stability for downstream transformations. Published reaction data on the closely related non-chlorinated analog Ethyl 6-cyclopropylpicolinate demonstrates that ethyl picolinate esters undergo acid-catalyzed hydrolysis (HCl, 110 °C) with yields of 80–88%, while amidation using coupling reagents HATU/DIPEA and T3P/Et₃N proceeds in 68% and 64% yields, respectively . The methyl ester analog, Methyl 4-chloro-6-cyclopropylpicolinate (MW 211.64 g/mol), would undergo faster hydrolysis but may also increase the risk of premature ester cleavage during multi-step syntheses . The ethyl ester offers intermediate hydrolysis rates that are more compatible with orthogonal protecting group strategies, providing greater synthetic flexibility for complex molecule construction.

Synthetic Chemistry Hydrolysis Amidation

Cyclopropane Ring Reactivity: Strained Ring as a Synthetic Handle for Structural Diversification

The cyclopropyl substituent at the 6-position is not merely a hydrophobic group; it serves as a reactive handle for further structural diversification. The strained cyclopropane ring undergoes acid-catalyzed ring-opening with H₂SO₄ to generate linear alkylpicolinic acid derivatives, and oxidative ring-opening via ozonolysis or peroxide treatment produces diols or ketones . This reactivity is absent in the 6-methyl analog Ethyl 4-chloro-6-methylpicolinate, which lacks the ring strain energy (~27.5 kcal/mol for cyclopropane) that drives these transformations . Furthermore, cyclopropyl-containing picolinate scaffolds have been specifically utilized as precursors in the synthesis of pyrrolopyridine-based kinase inhibitors targeting c-Met and VEGFR2, a synthetic application for which the 6-methyl analog would be unsuitable [1].

Synthetic Chemistry Kinase Inhibitors Agrochemicals

Optimal Procurement Scenarios for Ethyl 4-chloro-6-cyclopropylpicolinate in Research and Development


Kinase Inhibitor Lead Optimization Programs Requiring Cyclopropane-Containing Scaffolds

Medicinal chemistry teams developing kinase inhibitors targeting c-Met or VEGFR2 should prioritize this compound as a core building block. Cyclopropyl-containing picolinate derivatives have been established as precursors for pyrrolopyridine-based kinase inhibitors, and the 4-chloro substituent provides a synthetic handle for late-stage diversification via cross-coupling . Compared to the non-chlorinated analog, this compound eliminates the need for a separate halogenation step, improving synthetic efficiency. Its estimated higher LogP (2.8–3.2 vs. 2.04 for the methyl analog) may also confer improved cellular permeability for intracellular kinase targets .

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

Picolinic acid derivatives are well-established scaffolds in herbicide (e.g., picloram, aminopyralid) and fungicide development programs . This compound's combination of a chlorine atom and cyclopropyl ring aligns with structural motifs found in commercial agrochemicals, where halogen substitution modulates both potency and environmental persistence. The cyclopropane ring provides an additional vector for structural diversification through ring-opening chemistry, enabling the generation of novel picolinate derivatives not accessible from 6-methyl or 6-unsubstituted analogs .

Multi-Step Synthetic Route Development Requiring Chemoselective Functionalization

Process chemistry and synthetic methodology groups developing multi-step routes to complex picolinate-containing targets should select this compound when orthogonal reactivity is required. The 4-chloro substituent provides a reliable handle for late-stage cross-coupling, while the ethyl ester can be selectively hydrolyzed (80–88% yield under HCl/110°C) without affecting the chlorine or cyclopropane moieties . The methyl ester analog would hydrolyze faster, potentially complicating reaction sequences where the ester must be retained through multiple synthetic steps. Additionally, the cyclopropane ring can be independently modified through acid-catalyzed or oxidative ring-opening, providing three orthogonal functionalization sites (chlorine, ester, cyclopropane) within a single building block .

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